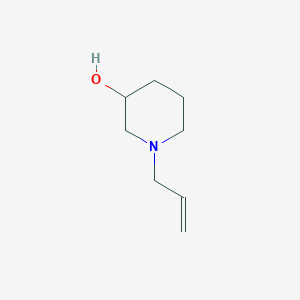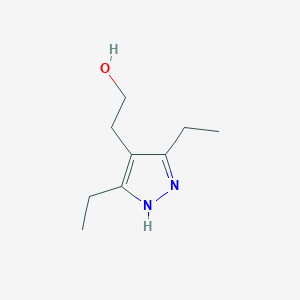![molecular formula C11H14N4 B1466929 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine CAS No. 1368615-29-5](/img/structure/B1466929.png)
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Overview
Description
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to biologically active molecules such as purines .
Mechanism of Action
Target of Action
Compounds with a similar imidazo[4,5-b]pyridine structure have been found to interact with various targets, including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .
Mode of Action
Similar compounds have been shown to act as positive allosteric modulators of gaba a receptors . This suggests that 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . Therefore, it’s plausible that this compound may affect similar pathways.
Result of Action
Similar compounds have been found to inhibit microtubule assembly formation , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can interact with proteins involved in cellular metabolism, affecting their function and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and cellular function . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions . By occupying the active site, this compound inhibits the enzyme’s activity, preventing it from catalyzing its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These long-term effects are likely due to the compound’s ability to modulate key signaling pathways and metabolic processes within the cell.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular signaling pathways . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to interact with multiple biomolecules and disrupt normal cellular function. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. This can result in changes in metabolite levels and overall metabolic activity within the cell.
Preparation Methods
One common method involves the use of a Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine can be compared with other imidazo[4,5-b]pyridine derivatives such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in drugs like zolpidem (Ambien).
Imidazo[1,2-a]pyridine: Used in various pharmaceutical applications. The uniqueness of this compound lies in its specific substitution pattern and its potential pharmacological properties.
Properties
IUPAC Name |
2-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-5-10-14-9-2-1-7-13-11(9)15(10)8-3-4-8/h1-2,7-8H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJPOGXBLLGYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=C2N=CC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)


![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)









